Cas no 539-59-3 (1,4-diaminobutan-2-ol)
1,4-Diaminobutan-2-ol is a bifunctional organic compound featuring both amine and hydroxyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure enables participation in reactions such as amidation, alkylation, and condensation, facilitating the production of heterocycles, polymers, and bioactive molecules. The presence of two primary amines enhances its utility as a crosslinking agent or building block for dendrimers and polyurethanes. The hydroxyl group further expands its reactivity, allowing for derivatization or coordination in metal complexes. This compound is particularly valued for its balanced reactivity and potential in designing drug candidates or functional materials. Proper handling is advised due to its amine functionality.
1,4-diaminobutan-2-ol structure
Product Name:1,4-diaminobutan-2-ol
1,4-diaminobutan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanol, 1,4-diamino-
- 2-hydroxyputrescine
- 1,4-Diamino-2-butanol
- 1,4-diamino-2-hydroxybutane
- 1,4-diaminobutan-2-ol
- DTXSID10968687
- AKOS006337449
- SCHEMBL21575
- EN300-1228737
- SCHEMBL8660136
- HXMVNCMPQGPRLN-UHFFFAOYSA-N
- CHEBI:180907
- 539-59-3
-
- Inchi: 1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2
- InChI Key: HXMVNCMPQGPRLN-UHFFFAOYSA-N
- SMILES: OC(CN)CCN
Computed Properties
- Exact Mass: 104.09506
- Monoisotopic Mass: 104.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 40.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 72.3Ų
Experimental Properties
- PSA: 72.27
1,4-diaminobutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1228737-0.05g |
1,4-diaminobutan-2-ol |
539-59-3 | 0.05g |
$912.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-0.1g |
1,4-diaminobutan-2-ol |
539-59-3 | 0.1g |
$956.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-0.25g |
1,4-diaminobutan-2-ol |
539-59-3 | 0.25g |
$999.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-0.5g |
1,4-diaminobutan-2-ol |
539-59-3 | 0.5g |
$1043.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-1.0g |
1,4-diaminobutan-2-ol |
539-59-3 | 1g |
$1086.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-2.5g |
1,4-diaminobutan-2-ol |
539-59-3 | 2.5g |
$2127.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-5.0g |
1,4-diaminobutan-2-ol |
539-59-3 | 5g |
$3147.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-10.0g |
1,4-diaminobutan-2-ol |
539-59-3 | 10g |
$4667.0 | 2023-06-08 | ||
| Enamine | EN300-1228737-50mg |
1,4-diaminobutan-2-ol |
539-59-3 | 50mg |
$912.0 | 2023-10-02 | ||
| Enamine | EN300-1228737-100mg |
1,4-diaminobutan-2-ol |
539-59-3 | 100mg |
$956.0 | 2023-10-02 |
1,4-diaminobutan-2-ol Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
539-59-3 (1,4-diaminobutan-2-ol) Related Products
- 13552-21-1(1-Aminobutan-2-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent